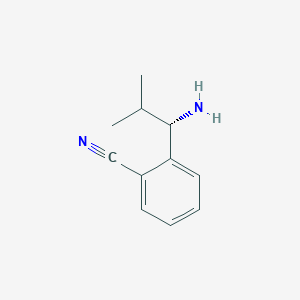

(S)-2-(1-Amino-2-methylpropyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-[(1S)-1-amino-2-methylpropyl]benzonitrile |

InChI |

InChI=1S/C11H14N2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-6,8,11H,13H2,1-2H3/t11-/m0/s1 |

InChI Key |

DDKVZSHTWRGFTN-NSHDSACASA-N |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1C#N)N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1C#N)N |

Origin of Product |

United States |

Nomenclature and Advanced Structural Representations

Theoretical Conformational Search Methodologies

Due to the presence of several rotatable single bonds, (S)-2-(1-Amino-2-methylpropyl)benzonitrile can exist in a multitude of conformations. Identifying the most stable, low-energy conformations requires a systematic exploration of its conformational space. This is typically achieved through computational methods.

Molecular Mechanics (MM): This approach uses classical physics to model the energy of a molecule as a function of its geometry. Force fields, which are sets of parameters describing the energetic cost of bond stretching, angle bending, and torsional rotations, are employed to rapidly calculate the potential energy of thousands of different conformations. This allows for an extensive search of the conformational landscape.

Quantum Mechanics (QM): These methods are based on solving the Schrödinger equation for the molecule and provide a more accurate description of the electronic structure and energy. While computationally more demanding than MM, QM methods, such as Density Functional Theory (DFT), are often used to refine the geometries and energies of the most promising conformations identified by a molecular mechanics search.

A typical conformational search protocol for (S)-2-(1-Amino-2-methylpropyl)benzonitrile would involve an initial broad search using a molecular mechanics force field, followed by geometry optimization and energy calculation of the low-energy conformers using a higher level of theory, such as DFT.

Potential Energy Surface Mapping and Energy Minima Identification

The relationship between the potential energy of a molecule and its geometry can be visualized as a multi-dimensional potential energy surface (PES). The goal of a conformational analysis is to map this surface and identify the points of lowest energy, which correspond to the most stable conformations.

For (S)-2-(1-Amino-2-methylpropyl)benzonitrile, the key degrees of rotational freedom that define its conformational landscape are the rotations around the single bonds in the 1-amino-2-methylpropyl side chain. These include:

The bond connecting the benzonitrile (B105546) ring to the chiral carbon.

The bond between the chiral carbon and the nitrogen of the amino group.

The bond between the chiral carbon and the isopropyl group.

By systematically rotating these bonds and calculating the corresponding potential energy, a potential energy surface can be generated. The minima on this surface represent the stable conformers of the molecule. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which states that lower energy conformations are more populated. The identification of these preferred conformations is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Chemical Synthesis and Stereoselective Preparation of S 2 1 Amino 2 Methylpropyl Benzonitrile

Enantioselective Synthesis Routes and Methodologies

The cornerstone of synthesizing (S)-2-(1-Amino-2-methylpropyl)benzonitrile is the stereoselective formation of the chiral center at the carbon atom bearing the amino and isopropyl groups. Advanced methods in asymmetric synthesis, including chiral auxiliaries, asymmetric catalysis, and biocatalysis, provide viable pathways to achieve high enantiopurity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are recoverable stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org For the synthesis of the target molecule, an auxiliary can be used to control the diastereoselective addition of an isopropyl group or an equivalent nucleophile.

One effective strategy involves the asymmetric alkylation of an enolate derived from a carboxylic acid precursor attached to a chiral auxiliary. Pseudoephedrine and its analogue, pseudoephenamine, are highly effective auxiliaries for the diastereoselective alkylation of amide enolates, providing access to enantiomerically enriched products. wikipedia.orgnih.govharvard.edu In a hypothetical route, 2-cyanophenylacetic acid could be coupled with (1R,2R)-pseudoephenamine. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would form a Z-enolate, which could then be alkylated with an isopropyl halide. The steric hindrance imposed by the auxiliary would direct the incoming electrophile to a specific face of the enolate, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the amide bond would release the chiral acid, which can then be converted to the target amine via a Curtius or similar rearrangement.

Another powerful method is the diastereoselective addition of an organometallic reagent to a chiral N-sulfinylimine. Ellman's auxiliary, tert-butanesulfinamide, is particularly effective for the synthesis of chiral amines. wikipedia.orgnih.gov In this approach, 2-formylbenzonitrile would be condensed with (R)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. The addition of an isopropyl Grignard reagent (isopropylmagnesium bromide) to this imine would proceed through a six-membered ring transition state, where the magnesium coordinates to both the nitrogen and oxygen atoms of the sulfinyl group, to afford the desired (S)-amine with high diastereoselectivity after cleavage of the auxiliary. wikipedia.orgrsc.org

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Product Type |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions researchgate.net | Chiral carboxylic acids, alcohols, ketones |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides nih.govharvard.edu | Enantiomerically enriched carboxylic acids |

| tert-Butanesulfinamide (Ellman's) | Asymmetric addition to imines wikipedia.orgrsc.org | Chiral primary amines |

Asymmetric Catalysis (e.g., Photocatalytic Asymmetric Alkylation)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples of photocatalytic asymmetric alkylation for this target are not readily found, the principles of asymmetric catalysis can be applied through other means, such as the metal-catalyzed asymmetric addition of a nucleophile to an imine.

A plausible route involves the formation of an achiral imine from 2-formylbenzonitrile and a simple amine (like ammonia (B1221849) or a protected amine equivalent), followed by the catalytic asymmetric addition of an isopropyl nucleophile. For instance, the use of a copper catalyst coordinated by a chiral diphosphine ligand can facilitate the highly enantioselective conjugate addition of Grignard reagents to activated substrates. nih.gov A similar system could be envisioned for the 1,2-addition of an isopropyl Grignard or diisopropylzinc (B128070) reagent to the C=N bond of an imine derived from 2-formylbenzonitrile, where the chiral ligand controls the facial selectivity of the addition.

Photocatalysis itself offers emerging strategies for the synthesis of α-amino nitriles through the oxidative cyanation of amines, often employing ruthenium-based photosensitizers. mdpi.com While this typically functionalizes a C-H bond adjacent to the nitrogen, a conceptually related photocatalytic approach could involve the generation of a radical species for asymmetric C-C bond formation, though this remains a developing area of research for this specific class of compounds.

Enzymatic or Biocatalytic Synthesis Strategies

Biocatalysis has emerged as a powerful, green, and highly selective tool for the industrial synthesis of chiral amines. mdpi.com Transaminases (TAms), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.govyoutube.com This method is exceptionally well-suited for the synthesis of (S)-2-(1-Amino-2-methylpropyl)benzonitrile.

The most direct biocatalytic route would involve the asymmetric reductive amination of the prochiral ketone, 2-isobutyrylbenzonitrile (also known as 2-(2-methyl-1-oxopropyl)benzonitrile). A screening of commercially available or engineered (S)-selective ω-transaminases would identify a suitable biocatalyst. almacgroup.comdiva-portal.org The reaction would be conducted in an aqueous buffer, using a simple and inexpensive amine donor like isopropylamine (B41738) or L-alanine to drive the reaction equilibrium. nih.govresearchgate.net The PLP cofactor is essential for the catalytic cycle. youtube.com This one-step conversion from a readily accessible ketone offers high atom economy and typically yields the product with excellent enantiomeric excess (>99% e.e.). nih.gov

Table 2: Examples of Transaminase-Catalyzed Asymmetric Synthesis of Chiral Amines

| Enzyme Type | Substrate | Amine Donor | Product e.e. (%) | Reference |

|---|---|---|---|---|

| (R)-selective TAm (from Arthrobacter sp.) | Prositagliptin Ketone | Isopropylamine | >99.9 | mdpi.com |

| ω-TAm (from Vibrio fluvialis) | (-)-Menthone | (S)-α-Methylbenzylamine | 82 (d.e.) | nih.gov |

| ω-TAm (from Alcaligenes denitrificans) | Various aliphatic ketones | β-Alanine | N/A | nih.gov |

Precursor-Based Synthetic Pathways to the Benzonitrile (B105546) Scaffold

The success of the enantioselective strategies described above relies on the efficient preparation of key precursors, particularly the benzonitrile scaffold bearing the required side chain or a group that can be converted into it.

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cyanation is a robust and widely used method for the synthesis of benzonitriles from aryl halides or triflates. This reaction offers high functional group tolerance and generally proceeds under milder conditions than classical methods like the Rosenmund-von Braun reaction.

To synthesize the key ketone precursor, 2-isobutyrylbenzonitrile , one could start with a readily available halogenated aromatic compound, such as 1-(2-bromophenyl)-2-methylpropan-1-one. The palladium-catalyzed coupling of this aryl bromide with a cyanide source would yield the desired benzonitrile. Modern catalytic systems often employ bulky, electron-rich phosphine (B1218219) ligands to achieve high efficiency. A non-toxic and easy-to-handle cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]), is frequently used in industrial settings to enhance safety.

Table 3: Representative Palladium-Catalyst Systems for Aryl Cyanation

| Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | Zn(CN)₂ | DMA | 80-100 | wikipedia.org |

| [(allyl)PdCl]₂ | DPEphos | K₄[Fe(CN)₆] | MeCN/H₂O | 75 | rsc.org |

| Pd(OAc)₂ | P(o-tol)₃ | K₄[Fe(CN)₆]·3H₂O | DMAc/Toluene | 110 | harvard.edu |

Cyclization Reactions involving Benzonitrile or Related Precursors

While the functionalization of a pre-existing aromatic ring is the most common approach for a substitution pattern like that in the target molecule, the benzonitrile scaffold can, in principle, be formed through cyclization reactions. These methods typically involve building the aromatic ring from acyclic precursors. For example, certain condensation and cyclization strategies can produce substituted aromatic rings.

However, for the specific synthesis of 2-substituted benzonitriles, methods like the Cadogan-Sundberg indole (B1671886) synthesis (reductive cyclization of o-nitrostyrenes) or other named cyclization reactions are generally more applicable to heterocyclic systems. researchgate.net The industrial synthesis of benzonitrile itself can be achieved via the ammoxidation of toluene, which proceeds by activating a methyl group on a pre-formed ring rather than by cyclization. medcraveonline.com Therefore, while cyclization represents a fundamental strategy in organic synthesis, the most practical and direct pathway to the required benzonitrile precursors for (S)-2-(1-Amino-2-methylpropyl)benzonitrile involves the modification of a benzene (B151609) ring via methods like the palladium-catalyzed cyanation described above.

Reductive Amination Strategies

Reductive amination stands as a cornerstone in the synthesis of amines, including the stereoselective preparation of (S)-2-(1-Amino-2-methylpropyl)benzonitrile. This versatile method involves the conversion of a carbonyl group to an amine through an intermediate imine. The general process entails the reaction of a ketone or aldehyde with an amine source, followed by reduction of the resulting imine in situ. pearson.com

For the synthesis of the target compound, a plausible pathway involves the use of a precursor such as 2-(2-methyl-1-oxopropyl)benzonitrile. The strategy unfolds in two key steps:

Imine Formation : The carbonyl precursor reacts with an ammonia source to form an imine intermediate.

Reduction : The C=N double bond of the imine is then reduced to a single bond, yielding the final amine.

To achieve the desired (S)-stereochemistry, the synthesis must be asymmetric. This can be accomplished through several advanced strategies:

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the reacting molecule to direct the stereochemical outcome of the reduction step. After the desired stereocenter is set, the auxiliary is removed.

Chiral Catalysts : The reduction of the achiral imine intermediate can be performed using a chiral catalyst, often a transition-metal complex with chiral ligands, which facilitates the addition of hydrogen from one face of the imine, leading to an excess of one enantiomer. google.com

Enzymatic Reduction : Biocatalysis using enzymes such as imine reductases or aminotransferases offers a highly stereoselective route under mild reaction conditions.

A typical reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst like palladium on carbon (Pd/C). pearson.com The choice of the specific precursor, aminating agent, reducing agent, and stereocontrol element is crucial for developing an efficient and highly selective synthesis.

Isolation and Purification Methodologies in Chiral Synthesis

Following the synthesis of a chiral molecule like (S)-2-(1-Amino-2-methylpropyl)benzonitrile, obtaining the compound in high enantiomeric purity is paramount. Isolation and purification are critical steps that often involve advanced techniques to separate the desired enantiomer from its undesired counterpart (the (R)-enantiomer) and other reaction impurities.

Chromatographic Separation Techniques (e.g., HPLC, UPLC, Column Chromatography)

Chromatographic methods are powerful tools for the separation and analysis of enantiomers. mdpi.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly prevalent. bldpharm.com The separation of enantiomers can be achieved through two primary approaches.

Direct Methods: This approach utilizes a chiral environment to distinguish between enantiomers. This is most commonly achieved by using a Chiral Stationary Phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation. Several types of CSPs are commercially available and have been used for separating various chiral amines. mdpi.commdpi.com

| CSP Type | Principle of Separation |

| Polysaccharide Derivatives | Based on coated or immobilized cellulose (B213188) or amylose (B160209) derivatives, these phases separate enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions. mdpi.com |

| Protein-Based CSPs | Utilize immobilized proteins like albumin or cellulase, which have specific chiral binding sites. mdpi.com |

| Cyclodextrin-Based CSPs | Employ cyclodextrins, which have a chiral cavity. Enantiomers can be separated based on the differential inclusion of a part of the molecule into this cavity. mdpi.com |

| Ion-Exchanger CSPs | Designed for chiral ampholytes, these phases interact with both the amino and acidic groups of the analyte. nih.gov |

Indirect Methods: This strategy involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral stationary phase using techniques like reversed-phase HPLC. nih.gov After separation, the chiral auxiliary can be cleaved to yield the pure enantiomer.

Recrystallization and Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers. libretexts.org This technique leverages the principle that diastereomers possess different physical properties, including solubility. libretexts.org The process involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. libretexts.org

(Racemic Amine) + (Pure Chiral Acid) → Diastereomeric Salt A + Diastereomeric Salt B

Due to their different crystal packing energies and solvation properties, one diastereomeric salt will typically be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by simple filtration. libretexts.orgunchainedlabs.com The desired enantiomer is then recovered by treating the isolated salt with a base to neutralize the chiral acid.

A successful resolution requires a careful selection of the resolving agent and the crystallization solvent. A screening process is often employed to identify the optimal conditions. For instance, in a study on a structurally related racemic intermediate, various chiral resolving agents and solvent systems were tested to achieve separation. unchainedlabs.com The use of chiral trans-1-amino-2-indanol as the resolving agent in a specific solvent mixture led to a dramatic difference in the solubility of the two diastereomeric salts, enabling excellent resolution. unchainedlabs.com The less soluble salt of the desired enantiomer precipitated from the solution, while the more soluble salt of the undesired enantiomer remained dissolved. unchainedlabs.com

The table below illustrates a conceptual solvent screening process based on such a study.

| Solvent System | Solubility of Salt with Desired Enantiomer | Solubility of Salt with Undesired Enantiomer | Resolution Outcome |

| Methanol | High | High | Poor Separation |

| Acetonitrile | Moderate | Moderate | Partial Separation |

| Isopropanol | Low | Moderate | Good Separation |

| Propionitrile / MTBE (1:1) | Very Low (~0.03 mg/mL) | High (~27.5 mg/mL) | Excellent Separation unchainedlabs.com |

This significant difference in solubility—in this case, by a factor of nearly 1000—provides an effective and practical method for large-scale chiral purification. unchainedlabs.com

Chemical Transformations and Reaction Mechanisms of S 2 1 Amino 2 Methylpropyl Benzonitrile

Reactions Involving the Chiral Amino Group

The primary amino group is a potent nucleophile and a site for extensive functionalization, with its reactivity being central to the molecule's utility in synthesizing chiral compounds.

The primary amino group of (S)-2-(1-Amino-2-methylpropyl)benzonitrile can be readily derivatized to introduce a wide variety of functional groups. These reactions are crucial for modifying the molecule's properties or for preparing it for subsequent synthetic steps.

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields amides. This is a common strategy for protecting the amino group or for building larger molecular frameworks. researchgate.net

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) affords sulfonamides.

N-Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination, which involves the condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a more controlled method for mono-alkylation.

Chiral Derivatization: For analytical purposes, such as determining enantiomeric purity by HPLC or LC-MS, the chiral amine can be reacted with a chiral derivatizing agent (CDA). nih.gov Reagents like Marfey's reagent (FDAA) or (R)-BiAC convert the enantiomeric amine into a pair of diastereomers, which can then be separated and quantified using standard chromatographic techniques. nih.govnih.gov

Table 3: Common Reagents for Amine Derivatization

| Reaction | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| N-Acylation | Acyl Halide / Anhydride | Acetyl Chloride / Acetic Anhydride | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Tosyl Chloride (TsCl) | Sulfonamide |

| N-Alkylation | Alkyl Halide | Benzyl Bromide | Secondary/Tertiary Amine |

| Chiral Derivatization | Chiral Derivatizing Agent (CDA) | Marfey's Reagent (FDAA) | Diastereomeric Amides |

The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophile. libretexts.org The primary amino group in (S)-2-(1-Amino-2-methylpropyl)benzonitrile is a competent nucleophile, but its reactivity is influenced by several factors.

The electron-withdrawing nature of the 2-cyanophenyl group slightly diminishes the electron density on the amino nitrogen, thereby reducing its basicity and nucleophilicity compared to a simple alkylamine. However, the most significant factor is steric hindrance. The bulky isopropyl group adjacent to the chiral center sterically shields the amino group, which can slow the rate of its reaction with sterically demanding electrophiles.

Despite this, the amino group remains sufficiently reactive to participate in a wide range of nucleophilic additions and substitutions. Studies on the nucleophilicity of various amino acids show that primary amino groups are effective nucleophiles in aqueous solutions. rsc.org The reactivity of the amino group in (S)-2-(1-Amino-2-methylpropyl)benzonitrile is expected to be comparable to that of amino acids with bulky side chains, such as valine or isoleucine, making it a moderately strong nucleophile capable of engaging in diverse chemical transformations. libretexts.orgnih.gov

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on (S)-2-(1-amino-2-methylpropyl)benzonitrile are not extensively reported in publicly available literature. However, insights can be drawn from general principles of organic chemistry and studies on analogous compounds. The presence of a primary amine, a nitrile group, and a chiral benzylic center offers multiple avenues for chemical transformations, each with its own mechanistic intricacies.

Kinetic and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving (S)-2-(1-amino-2-methylpropyl)benzonitrile are not readily found in peer-reviewed journals. Such studies would be essential to determine reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. For instance, in a potential N-alkylation or N-acylation reaction, kinetic analysis would help in understanding the influence of substrate concentration, temperature, and catalyst on the reaction rate, thereby allowing for process optimization. Thermodynamic studies would reveal the equilibrium position of such reactions.

In the absence of specific data, a general understanding can be applied. The nucleophilicity of the primary amine would be a key factor in many of its reactions. The steric hindrance provided by the adjacent isopropyl group and the phenyl ring would likely influence the kinetics, potentially slowing down the rate of reaction compared to less hindered amines.

Electrochemical Analysis of Reaction Components

The electrochemical behavior of (S)-2-(1-amino-2-methylpropyl)benzonitrile and its reaction components can provide valuable mechanistic information. While specific electrochemical data for this compound is not available, studies on similar aromatic nitriles and amines can offer a framework for what might be expected.

Electrochemical techniques such as cyclic voltammetry could be employed to determine the oxidation and reduction potentials of the molecule. The primary amine group would be susceptible to oxidation, while the benzonitrile (B105546) moiety could undergo reduction. The potentials at which these events occur would be influenced by the electronic environment of the molecule. For example, in a copper-catalyzed C-H amidation reaction, as seen with related benzonitriles, the electrochemical oxidation of the substrate is a key step. nih.govrsc.org The presence of the aminoalkyl group would likely affect the oxidation potential of the aromatic ring.

A hypothetical electrochemical analysis might involve the following:

| Technique | Potential Application | Expected Information |

| Cyclic Voltammetry | Determination of redox potentials | Oxidation potential of the amine; Reduction potential of the nitrile |

| Controlled Potential Electrolysis | Preparative scale synthesis and mechanistic studies | Identification of reaction intermediates and products formed at specific potentials |

| In-situ Spectroelectrochemistry | Observation of transient species | UV-Vis or IR spectra of electrochemically generated intermediates |

This table represents a hypothetical application of electrochemical methods for studying (S)-2-(1-amino-2-methylpropyl)benzonitrile, as specific data is not currently available.

Spectroscopic Quenching Studies (e.g., Stern-Volmer Analysis)

Spectroscopic quenching studies, particularly using Stern-Volmer analysis, are powerful tools for investigating the kinetics of bimolecular deactivation processes, such as those occurring in photochemistry or fluorescence. If (S)-2-(1-amino-2-methylpropyl)benzonitrile or its derivatives were to be involved in a reaction with an excited state species, quenching studies could elucidate the mechanism.

For example, if a reaction were initiated by a photosensitizer, the quenching of the sensitizer's fluorescence or phosphorescence by (S)-2-(1-amino-2-methylpropyl)benzonitrile could be monitored. The Stern-Volmer equation would then be used to determine the quenching rate constant.

I = I₀ / (1 + Ksv[Q])

Where:

I₀ is the fluorescence intensity in the absence of the quencher

I is the fluorescence intensity in the presence of the quencher

Ksv is the Stern-Volmer quenching constant

[Q] is the concentration of the quencher ((S)-2-(1-amino-2-methylpropyl)benzonitrile)

A linear Stern-Volmer plot would indicate a single type of quenching mechanism (static or dynamic). Such studies would be invaluable in understanding the role of this compound in photochemical reactions. However, no specific spectroscopic quenching studies involving (S)-2-(1-amino-2-methylpropyl)benzonitrile have been found in the surveyed literature.

Quantum Yield Determination in Photochemical Processes

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of moles of a specific product formed per mole of photons absorbed. The determination of the quantum yield is essential for understanding the mechanism and practicality of a photochemical transformation.

Should (S)-2-(1-amino-2-methylpropyl)benzonitrile be involved in a photochemical reaction, for instance, a photocyclization or a photoinduced electron transfer reaction, determining the quantum yield would be a critical step in its mechanistic investigation. This would typically involve:

Actinometry: Using a chemical actinometer to accurately measure the photon flux of the light source.

Product Quantification: Determining the amount of product formed after a specific irradiation time using techniques like chromatography (HPLC, GC) or spectroscopy (NMR, UV-Vis).

The quantum yield would then be calculated as:

Φ = (moles of product formed) / (moles of photons absorbed)

No photochemical reactions or associated quantum yield determinations for (S)-2-(1-amino-2-methylpropyl)benzonitrile have been documented in the accessible scientific literature.

Computational Chemistry and Theoretical Studies on S 2 1 Amino 2 Methylpropyl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of molecular systems, providing data on geometry, energy, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. indexcopernicus.com A primary application of DFT is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (S)-2-(1-Amino-2-methylpropyl)benzonitrile, this process would yield precise information on bond lengths, bond angles, and dihedral angles.

The optimization process typically begins with an initial guess of the molecular structure, which is then iteratively refined to minimize the forces acting on each atom. The result is a stable, optimized geometry from which various electronic properties can be calculated. These properties include the total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's polarity and intermolecular interactions.

The accuracy of DFT calculations is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Different basis sets offer varying levels of accuracy and computational cost.

For a molecule like (S)-2-(1-Amino-2-methylpropyl)benzonitrile, a common approach would be to start with a modest basis set, such as 6-31G, for initial geometry optimizations. For more refined calculations of electronic and spectroscopic properties, larger and more flexible basis sets are employed. The Pople-style basis set 6-311++G(d,p) is a popular choice that provides a good balance between accuracy and computational expense for many organic molecules. derpharmachemica.comrsc.org The inclusion of diffuse functions ("++") is important for accurately describing anions and non-covalent interactions, while polarization functions ("(d,p)") allow for more flexibility in describing the shape of the electron density around atoms.

The selection of the basis set is a critical step, as it directly influences the quality of the calculated results. A comparative study using different basis sets can provide insight into the reliability of the computational predictions.

Once the geometry of (S)-2-(1-Amino-2-methylpropyl)benzonitrile is optimized, DFT calculations can be used to predict its vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. The calculated frequencies can then be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of the observed spectral bands to specific vibrational modes.

It is common for calculated vibrational frequencies to be systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor. A detailed analysis of the vibrational spectrum provides a "fingerprint" of the molecule and confirms the functional groups present.

Table 1: Hypothetical Calculated Vibrational Frequencies for (S)-2-(1-Amino-2-methylpropyl)benzonitrile

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Description |

|---|---|---|

| ν(N-H) | 3450 | Asymmetric N-H stretch of the amino group |

| ν(N-H) | 3350 | Symmetric N-H stretch of the amino group |

| ν(C≡N) | 2235 | Nitrile group C≡N stretch |

| δ(N-H) | 1620 | N-H bending (scissoring) of the amino group |

| ν(C-C) aromatic | 1580 | Aromatic C-C stretching |

Note: This table is for illustrative purposes and the values are typical for the described functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For (S)-2-(1-Amino-2-methylpropyl)benzonitrile, the analysis of its FMOs would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Property | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -0.8 | Electron-accepting ability |

Note: These values are hypothetical and serve to illustrate the concept.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule in terms of localized bonds and lone pairs. researchgate.net This analysis provides a detailed picture of the bonding interactions and can quantify the extent of electron delocalization, or charge transfer, between different parts of the molecule.

DFT calculations can be used to predict various thermodynamic properties of (S)-2-(1-Amino-2-methylpropyl)benzonitrile, such as enthalpy (H), entropy (S), and Gibbs free energy (G). derpharmachemica.com These parameters are calculated based on the vibrational frequencies and other molecular properties obtained from the DFT computations.

These thermodynamic values are essential for understanding the stability of the molecule and for predicting the feasibility and spontaneity of chemical reactions in which it might participate. For example, the calculated Gibbs free energy of formation can indicate the thermodynamic stability of the compound relative to its constituent elements.

Table 3: Hypothetical Calculated Thermodynamic Parameters at 298.15 K

| Parameter | Value | Unit |

|---|---|---|

| Enthalpy (H) | Value | kcal/mol |

| Entropy (S) | Value | cal/mol·K |

Note: Specific numerical values would be obtained from actual DFT calculations.

Table of Compounds

| Compound Name |

|---|

| (S)-2-(1-Amino-2-methylpropyl)benzonitrile |

| 6-31G |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. These simulations can provide detailed information about the conformational dynamics, flexibility, and interactions of a molecule like (S)-2-(1-Amino-2-methylpropyl)benzonitrile.

The presence of several rotatable bonds in (S)-2-(1-Amino-2-methylpropyl)benzonitrile, specifically the C-C bond between the chiral center and the isopropyl group, and the C-C bond connecting the aminopropyl group to the benzonitrile (B105546) ring, suggests a high degree of conformational flexibility. MD simulations can map the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

A hypothetical study might reveal the preferential orientations of the amino and isopropyl groups relative to the benzonitrile ring. The dynamics of these groups are crucial for understanding the molecule's interactions with its environment.

Table 1: Hypothetical Torsional Angle Analysis from a Molecular Dynamics Simulation of (S)-2-(1-Amino-2-methylpropyl)benzonitrile

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| N-Cα-C(aryl)-C(cyano) | Rotation around the bond connecting the aminopropyl group to the ring | -60, 60, 180 |

| C(aryl)-Cα-Cβ-Cγ | Rotation of the isopropyl group | -70, 50, 170 |

Note: The data in this table is illustrative and represents typical outputs of a conformational analysis study.

The surrounding solvent can significantly influence the conformational preferences of a molecule. For (S)-2-(1-Amino-2-methylpropyl)benzonitrile, the presence of both a polar aminonitrile group and a nonpolar isopropyl group suggests that its conformation will be sensitive to the polarity of the solvent.

MD simulations in explicit solvent models (e.g., water, methanol, chloroform) can elucidate these effects. In a polar protic solvent like water, it is expected that conformations exposing the amino and nitrile groups to the solvent for hydrogen bonding would be favored. Conversely, in a nonpolar solvent, conformations where the nonpolar isopropyl group is more exposed might be more prevalent. Studies on benzonitrile have shown that the dielectric nature of the solvent can affect its electronic polarizability. researchgate.net

Intermolecular Interactions and Supramolecular Chemistry

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal structure and polymorphism.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron density of the procrystal.

For (S)-2-(1-Amino-2-methylpropyl)benzonitrile, a Hirshfeld surface analysis would likely reveal the relative contributions of different types of intermolecular contacts. Based on studies of similar molecules, it can be hypothesized that H···H, C···H/H···C, and N···H/H···N contacts would be the most significant. nih.govnih.gov

Table 2: Predicted Hirshfeld Surface Contact Percentages for (S)-2-(1-Amino-2-methylpropyl)benzonitrile

| Contact Type | Predicted Contribution (%) |

| H···H | 45 - 55 |

| C···H/H···C | 20 - 30 |

| N···H/H···N | 10 - 15 |

| C···C | 3 - 7 |

| C···N/N···C | 2 - 5 |

Note: This data is hypothetical and based on typical values observed for organic molecules with similar functional groups.

The amino group in (S)-2-(1-Amino-2-methylpropyl)benzonitrile is a hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor. This suggests the potential for the formation of various hydrogen bonds, such as N-H···N interactions, which could link molecules into chains or dimers. researchgate.net

Furthermore, the presence of the aromatic benzonitrile ring allows for the possibility of C-H···π interactions, where a C-H bond from an adjacent molecule interacts with the π-system of the ring. Studies on benzonitrile have highlighted the importance of Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. nih.gov These interactions play a crucial role in the formation of specific local structures. nih.gov

Computational methods can be employed to predict the most stable crystal packing arrangements for a given molecule. These studies often involve generating a set of plausible crystal structures and then ranking them based on their calculated lattice energies.

For (S)-2-(1-Amino-2-methylpropyl)benzonitrile, it is conceivable that the interplay of N-H···N hydrogen bonds and C-H···π interactions would lead to complex and interesting three-dimensional packing motifs. The chirality of the molecule will necessarily lead to its crystallization in a chiral space group. The specific packing would be influenced by the need to accommodate the bulky isopropyl group while maximizing favorable intermolecular interactions.

Advanced Structural Elucidation by X Ray Crystallography

Single Crystal X-ray Diffraction of (S)-2-(1-Amino-2-methylpropyl)benzonitrile and its Derivatives

The successful cultivation of a single crystal of (S)-2-(1-amino-2-methylpropyl)benzonitrile or a suitable derivative (such as its hydrochloride salt) would be the prerequisite for analysis. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern—a unique fingerprint of the crystal's internal structure—would then be analyzed to solve the structure.

Determination of Molecular and Crystal Structures

Analysis of the diffraction data would yield a detailed molecular model, confirming the connectivity of the atoms and the geometry of the molecule. This includes precise bond lengths, bond angles, and torsion angles. For instance, the structure would reveal the relative orientation of the isopropyl group and the benzonitrile (B105546) ring, which is crucial for understanding its conformational preferences in the solid state.

Crystallographic Details (Space Group, Unit Cell Parameters, Z-value, Crystal Density)

The crystallographic analysis would define the fundamental properties of the crystal lattice. Since the molecule is chiral and enantiopure, it would be expected to crystallize in one of the 65 chiral space groups (i.e., those lacking inversion centers or mirror planes).

A hypothetical data table for (S)-2-(1-amino-2-methylpropyl)benzonitrile hydrochloride is presented below to illustrate the type of information that would be obtained. Note: This data is purely illustrative and not based on experimental results.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₅ClN₂ |

| Formula Weight | 210.70 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 14.3 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1238.9 |

| Z-value | 4 |

| Calculated Density (g/cm³) | 1.130 |

Absolute Configuration Assignment in Solid State

A critical outcome of the X-ray diffraction experiment on a chiral, non-centrosymmetric crystal is the determination of the absolute configuration. By analyzing anomalous dispersion effects (the Flack parameter), crystallographers can definitively confirm that the stereocenter conforms to the (S)-configuration, providing unambiguous proof of the compound's stereochemistry in the solid state.

Analysis of Intermolecular Interactions within Crystal Lattices

The crystal structure reveals how molecules pack together, which is governed by a variety of non-covalent interactions. Understanding these interactions is key to explaining the physical properties of the solid, such as melting point and solubility.

Hydrogen Bonding Patterns and Directionality

The primary amino group (-NH₂) of the molecule is a strong hydrogen bond donor, while the nitrile nitrogen (C≡N) is a potential hydrogen bond acceptor. In the hydrochloride salt form, the ammonium (B1175870) group (-NH₃⁺) would be an even stronger hydrogen bond donor, with the chloride ion (Cl⁻) acting as a primary acceptor. It would be expected to form a network of N-H···Cl and potentially weaker N-H···N hydrogen bonds, creating a robust three-dimensional architecture. The directionality and distances of these bonds would be precisely measured.

π-Stacking and Van der Waals Interactions

Analysis of (S)-2-(1-Amino-2-methylpropyl)benzonitrile Reveals No Publicly Available Crystallographic Data

An extensive review of publicly accessible scientific literature and chemical databases has found no specific research detailing the advanced structural elucidation of (S)-2-(1-Amino-2-methylpropyl)benzonitrile through X-ray crystallography. Consequently, information regarding the polymorphism and co-crystallization of this specific chemical compound is also unavailable.

While the synthesis and application of benzonitrile derivatives are noted in various chemical studies, the precise three-dimensional atomic arrangement, crystal packing, and potential polymorphic forms of (S)-2-(1-Amino-2-methylpropyl)benzonitrile have not been documented in the searched resources. medcraveonline.com Structural analysis via X-ray crystallography is a fundamental technique for determining the exact conformation of a molecule and understanding its intermolecular interactions in the solid state. This information is crucial for predicting the physical and chemical properties of a compound.

The absence of such data in the public domain means that a detailed discussion on the crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates, cannot be provided. Similarly, without foundational crystallographic studies, any exploration into the existence of different crystalline forms (polymorphism) or the formation of multi-component crystals (co-crystallization) remains purely speculative.

Chemical suppliers list the hydrochloride salt of (S)-2-(1-Amino-2-methylpropyl)benzonitrile, indicating its availability for research purposes. bldpharm.comchemscene.com However, the crystallographic data for this salt form is also not present in the reviewed literature.

It is important to note that while general methodologies for X-ray crystallography and the study of polymorphism are well-established, their specific application and the resulting data are unique to each compound. Without dedicated research on (S)-2-(1-Amino-2-methylpropyl)benzonitrile, no scientifically accurate content can be generated for the requested structural analysis.

Applications and Advanced Research Trajectories for S 2 1 Amino 2 Methylpropyl Benzonitrile

The chiral molecule (S)-2-(1-Amino-2-methylpropyl)benzonitrile serves as a valuable entity in specialized areas of chemical synthesis and research. Its unique structure, featuring a stereogenic center, an amino group, and a nitrile moiety on a benzene (B151609) ring, provides a versatile platform for advanced applications. This article explores its role as a chiral building block in the synthesis of complex molecules and its potential in the field of coordination chemistry.

Conclusions and Future Research Perspectives

Summary of Current Understanding and Key Findings

(S)-2-(1-Amino-2-methylpropyl)benzonitrile is a chiral molecule whose scientific understanding is primarily derived from the general chemistry of its constituent functional groups: a primary chiral amine and a benzonitrile (B105546) moiety. The compound is commercially available, indicating its utility as a chiral building block in synthetic chemistry. bldpharm.comapextraders.co.kr Its structure, featuring a stereogenic center alpha to the amino group and an ortho-substituted nitrile on the benzene (B151609) ring, suggests potential for complex molecular syntheses.

Key structural features imply certain chemical behaviors. The amino group is a site for nucleophilic reactions, salt formation, and coordination to metal centers. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The chirality of the molecule makes it a valuable synthon for creating enantiomerically pure target molecules, which is of high importance in fields like medicinal chemistry where stereoisomers can have vastly different biological activities. nih.gov While the fundamental reactivity of chiral amines and benzonitriles is well-documented, specific experimental data on the integrated chemical and physical properties of (S)-2-(1-Amino-2-methylpropyl)benzonitrile itself are not extensively reported in peer-reviewed literature. Its current role is largely that of a starting material, with its value predicated on the potential to introduce a specific chiral fragment into a larger molecule.

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap concerning (S)-2-(1-Amino-2-methylpropyl)benzonitrile is the lack of dedicated research into its specific properties and applications. While it is sold as a building block, there is a dearth of published studies detailing its unique characteristics or its performance in synthetic applications. This opens up numerous avenues for future investigation.

Unexplored Research Avenues Include:

Physicochemical Characterization: Comprehensive data on its solubility, pKa, crystal structure, and spectroscopic properties are not readily available. A detailed characterization would provide a foundational dataset for any future synthetic or analytical work.

Pharmacological Profiling: The benzonitrile structural motif is present in various biologically active compounds. nih.govnih.gov The unique combination of a chiral amine and a benzonitrile group in this molecule warrants screening for potential biological activity. Its structural similarity to intermediates used in the synthesis of pharmaceuticals suggests it could be a candidate for drug discovery platforms. nih.govresearchgate.net

Application as a Chiral Ligand: The presence of both a nitrogen donor in the amine and the pi-system of the nitrile and benzene ring suggests its potential as a chiral ligand in transition-metal catalysis. Research could explore its ability to form stable complexes with various metals and its efficacy in inducing asymmetry in catalytic reactions.

Derivative Synthesis and Evaluation: The amino and nitrile groups are versatile handles for derivatization. A systematic exploration of its reactivity—for instance, in N-acylation, N-alkylation, or nitrile group transformations—could lead to a library of novel chiral compounds with potentially interesting properties.

Role as an Organocatalyst: Chiral primary amines are known to act as organocatalysts in various asymmetric transformations. Investigating the potential of (S)-2-(1-Amino-2-methylpropyl)benzonitrile to catalyze reactions such as aldol (B89426) or Mannich additions could be a fruitful area of research.

Emerging Methodologies and Interdisciplinary Approaches for Future Studies

Future investigations into (S)-2-(1-Amino-2-methylpropyl)benzonitrile would benefit significantly from the application of modern synthetic techniques and interdisciplinary collaborations.

Emerging Methodologies:

Advanced Asymmetric Synthesis: While the compound is available, exploring novel and more efficient synthetic routes is a valid research goal. Modern methods for chiral amine synthesis, such as transition-metal-catalyzed asymmetric hydrogenation of imines, reductive amination, or hydroamination, could be adapted. nih.govrsc.org

Biocatalysis: The use of enzymes for chiral synthesis offers high selectivity and environmentally benign conditions. researchgate.net Enzymes like amine transaminases (ATAs) or imine reductases (IREDs) could be employed in novel synthetic or kinetic resolution pathways to produce the compound with very high enantiomeric purity. researchgate.netacs.org For example, a biocatalytic cascade could be designed for its deracemization. acs.org

Computational Chemistry: Density Functional Theory (DFT) calculations could be used to predict the compound's geometric and electronic properties, its coordination behavior with metals, and the transition states of its reactions. This would complement experimental work by providing mechanistic insights and helping to guide research efforts.

High-Throughput Screening: To explore its pharmacological potential, high-throughput screening (HTS) of the compound against various biological targets could rapidly identify potential therapeutic applications.

Interdisciplinary Approaches:

Chemo-enzymatic Synthesis: Combining traditional chemical synthesis with biocatalytic steps could create efficient and highly selective pathways to novel derivatives of the parent compound.

Materials Science: Investigating the incorporation of this chiral molecule into polymers or metal-organic frameworks (MOFs) could lead to new chiral materials for applications in enantioselective separations, sensing, or asymmetric catalysis.

Chemical Biology: Collaborations with chemical biologists could help probe the interactions of this molecule and its derivatives in biological systems, potentially uncovering new mechanisms of action or identifying novel protein targets. auctoresonline.org

By systematically addressing the current knowledge gaps using these advanced methodologies, the scientific community can move (S)-2-(1-Amino-2-methylpropyl)benzonitrile from being a mere building block to a well-characterized compound with defined applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.